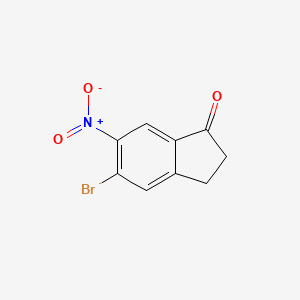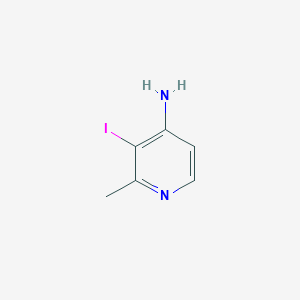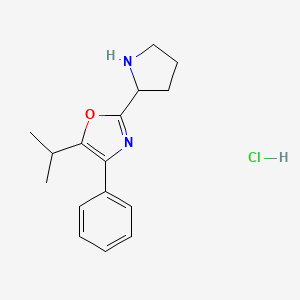
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride
Übersicht
Beschreibung
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride, also known as PPOX, is a synthetic compound made up of a phenyl ring, an oxazole group, and a pyrrolidine group. It is a potent, non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential applications in a variety of areas. PPOX has been found to have analgesic, anti-inflammatory, and antipyretic properties, and has been used in the treatment of chronic pain, arthritis, and other inflammatory conditions. Additionally, PPOX has been studied for its potential to treat cancer and neurological disorders, as well as its ability to modulate the immune system.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Methodologies
Studies on related heterocyclic compounds demonstrate their utility in synthetic chemistry, serving as key intermediates in the formation of complex molecules. For instance, compounds like 1,2,4-triazoles and oxazoles have been employed in various synthetic pathways, highlighting their significance in constructing biologically active molecules or structurally diverse libraries through reactions such as alkylation, ring closure, and oxidation under mild conditions (Zolfigol et al., 2006), (Roman, 2013).
Biological Activities
The research on compounds with aza-heterocyclic frameworks, such as pyrroles, triazoles, and oxazoles, has been associated with significant advances in drug development, showing a broad range of biological activities. Molecular docking studies have even demonstrated the potential of certain synthesized compounds to influence kinase activity, suggesting their utility in targeting specific proteins involved in diseases (Hotsulia, 2019).
Antimicrobial and Anticancer Properties
There's an ongoing interest in the synthesis and characterization of heterocyclic compounds for their potential antimicrobial and anticancer properties. For example, compounds featuring 1,2,4-triazole moieties have been evaluated for their antimicrobial activities, providing a basis for further exploration of similar compounds in therapeutic contexts (Bayrak et al., 2009), (Katariya et al., 2021).
Material Science Applications
In materials science, heterocyclic compounds are often investigated for their potential in creating new materials with unique properties, such as luminescent compounds or corrosion inhibitors. This can lead to applications ranging from sensors to protective coatings (Uppal et al., 2011), (Ansari et al., 2014).
Eigenschaften
IUPAC Name |
4-phenyl-5-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-11(2)15-14(12-7-4-3-5-8-12)18-16(19-15)13-9-6-10-17-13;/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXNOXHONSKVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(O1)C2CCCN2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



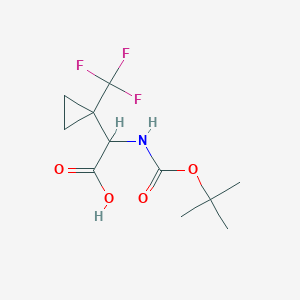
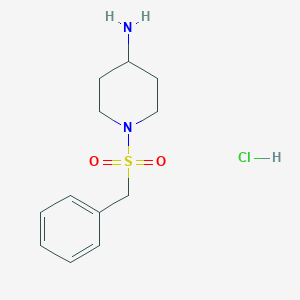
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)
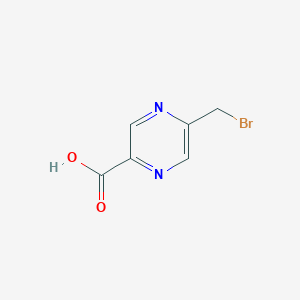
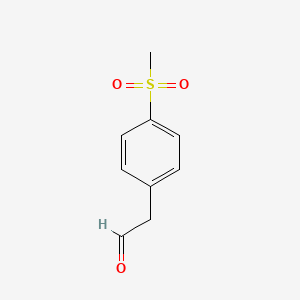

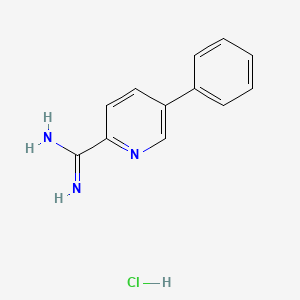
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)
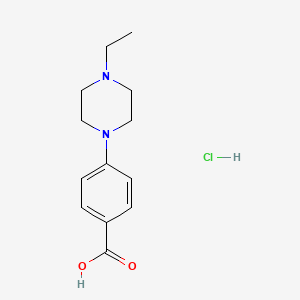
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)
